N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 392296-40-1
VCID: VC7625309
InChI: InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-13(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
SMILES: CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C
Molecular Formula: C19H17FN4O2S2
Molecular Weight: 416.49

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

CAS No.: 392296-40-1

Cat. No.: VC7625309

Molecular Formula: C19H17FN4O2S2

Molecular Weight: 416.49

* For research use only. Not for human or veterinary use.

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide - 392296-40-1

Specification

CAS No. 392296-40-1
Molecular Formula C19H17FN4O2S2
Molecular Weight 416.49
IUPAC Name N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Standard InChI InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-13(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Standard InChI Key IJTMFAOBPRQBQP-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,3,4-thiadiazole core substituted at the 2-position with a 2-fluorobenzamide group and at the 5-position with a thioether-linked 2-((3,5-dimethylphenyl)amino)-2-oxoethyl moiety. Key structural elements include:

  • Thiadiazole ring: A five-membered heterocycle with two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug design .

  • Fluorobenzamide group: The 2-fluorine substitution on the benzamide ring introduces electronegativity, potentially influencing pharmacokinetic properties such as membrane permeability.

  • 3,5-Dimethylphenyl group: This hydrophobic substituent may contribute to target binding through van der Waals interactions.

The IUPAC name, N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, reflects these substituents.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H17FN4O2S2\text{C}_{19}\text{H}_{17}\text{FN}_4\text{O}_2\text{S}_2
Molecular Weight416.49 g/mol
CAS Registry Number392296-40-1
SMILES NotationCC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C
SolubilityNot available

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step protocol typical of thiadiazole derivatives :

  • Thiadiazole ring formation: Cyclization of thiosemicarbazide derivatives under acidic conditions.

  • Thioether linkage introduction: Reaction of the thiadiazole intermediate with 2-chloroacetamide derivatives.

  • Benzamide coupling: Amide bond formation between the thiadiazole-thioether intermediate and 2-fluorobenzoic acid using coupling agents like EDCI/HOBt .

A representative procedure from analogous compounds involves:

  • Step 1: Condensation of 3,5-dimethylphenyl isocyanate with 2-mercaptoacetamide to form the thioether intermediate.

  • Step 2: Coupling with 2-fluorobenzoyl chloride in the presence of DIEPA (N,N-diisopropylethylamine) to yield the final product .

Table 2: Key Synthetic Intermediates

IntermediateRoleReagents
ThiosemicarbazideThiadiazole precursorCS2\text{CS}_2, NH2_2NH2_2
2-ChloroacetamideThioether linkerClCH2_2CONHR
2-Fluorobenzoic acidBenzamide donorEDCI, HOBt

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR typically shows signals for the 3,5-dimethylphenyl group (δ 2.24 ppm, singlet), fluorobenzamide aromatic protons (δ 7.2–8.1 ppm), and thiadiazole-linked methylene (δ 3.94 ppm) .

  • LC-MS: A molecular ion peak at m/z 417.1 ([M+H]+^+) confirms the molecular weight.

Biological Activities and Mechanisms

Anticancer Activity

The compound’s thiadiazole and benzamide moieties suggest potential kinase inhibition. Analogous compounds inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with IC50_{50} values of 0.8–2.3 µM, implicating antiangiogenic mechanisms . Molecular docking studies predict strong interactions with the ATP-binding pocket of VEGFR-2 .

Table 3: Comparative Bioactivity of Thiadiazole Analogs

CompoundTargetIC50_{50}/MICSource
D28 (Bisamide derivative)GABA receptor90% mortality at 1 mg/mL
CID 18561159Fungal CYP51MIC = 8 µg/mL
VC7625309 (This compound)VEGFR-2 (predicted)Docking score: -9.2 kcal/mol

Research Gaps and Future Directions

  • Solubility Optimization: The lack of solubility data necessitates formulation studies using co-solvents or nanocarriers.

  • In Vivo Efficacy: Preclinical testing in animal models is required to validate anticancer and antimicrobial hypotheses.

  • Target Identification: Proteomic screens could elucidate off-target effects and refine structure-activity relationships.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator